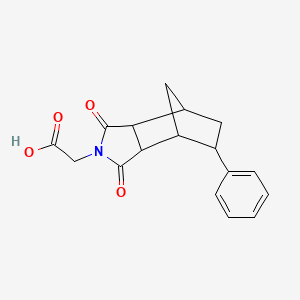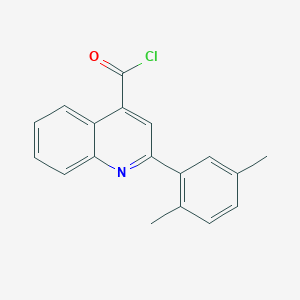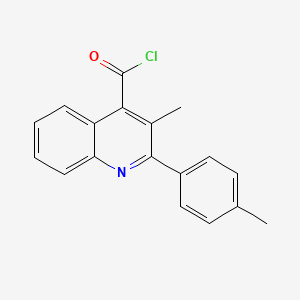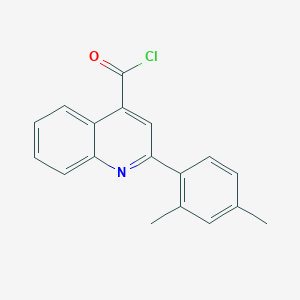
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Descripción general
Descripción
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, also known as (1,3-DPA) is a synthetic organic compound that is used in scientific research applications. It is a derivative of the naturally occurring isoindole-2-carboxylic acid and is synthesized from the condensation of isoindole-2-carboxaldehyde and ethyl acetoacetate. This compound has been studied for its biochemical and physiological effects, as well as for its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) synthesized a series of compounds including "(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid" derivatives. These compounds demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. They also conducted molecular docking studies to assess binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Antibacterial and Enzyme Inhibition Properties : Budak et al. (2017) synthesized novel pyrazolyl-thiazole derivatives containing the methanoisoindol-1,3-dion unit, which showed promising antibacterial activity. These compounds also effectively inhibited human carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).
Synthesis of Hexahydroindoles : Research by Juma et al. (2009) focused on synthesizing various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, crucial intermediates for alkaloid synthesis, using acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids (Juma et al., 2009).
Applications in Anticancer Research : Kocyigit et al. (2019) synthesized 1,3,5-trisubstituted pyrazoline derivatives, including the compound of interest, which were evaluated for their antimicrobial and anticancer activities. These compounds also showed inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes (Kocyigit et al., 2019).
Electrochemical Sensor Applications : Cha et al. (2003) reported the use of a derivative of the compound for an electrochemical hybridization sensor. This involved a conducting polymer film incorporating the compound, which was used to detect oligonucleotides (Cha et al., 2003).
Propiedades
IUPAC Name |
2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-13(20)8-18-16(21)14-10-6-11(9-4-2-1-3-5-9)12(7-10)15(14)17(18)22/h1-5,10-12,14-15H,6-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQALDVKHNGWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)



![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)




![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)



